molecular formula C20H24Cl2N2O B6010836 1-(3-chlorobenzyl)-4-(3,4-dimethylbenzoyl)piperazine hydrochloride

1-(3-chlorobenzyl)-4-(3,4-dimethylbenzoyl)piperazine hydrochloride

Cat. No. B6010836
M. Wt: 379.3 g/mol
InChI Key: HJFBAMYPMDRIDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorobenzyl)-4-(3,4-dimethylbenzoyl)piperazine hydrochloride, also known as CDMBP, is a novel small molecule compound that has gained significant attention in recent years due to its potential therapeutic applications. CDMBP belongs to the class of piperazine derivatives and exhibits a unique mechanism of action that makes it a promising candidate for the treatment of various diseases.

Mechanism of Action

1-(3-chlorobenzyl)-4-(3,4-dimethylbenzoyl)piperazine hydrochloride exhibits a unique mechanism of action that involves the inhibition of the Akt signaling pathway. Akt is a protein kinase that plays a crucial role in cell survival, proliferation, and apoptosis. Inhibition of the Akt pathway by 1-(3-chlorobenzyl)-4-(3,4-dimethylbenzoyl)piperazine hydrochloride leads to the activation of the caspase cascade, which ultimately results in apoptosis of cancer cells. 1-(3-chlorobenzyl)-4-(3,4-dimethylbenzoyl)piperazine hydrochloride has also been shown to modulate the levels of various neurotransmitters, including dopamine and serotonin, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
1-(3-chlorobenzyl)-4-(3,4-dimethylbenzoyl)piperazine hydrochloride has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anticancer and neuroprotective activities, 1-(3-chlorobenzyl)-4-(3,4-dimethylbenzoyl)piperazine hydrochloride has been shown to have anti-inflammatory and antioxidant effects. 1-(3-chlorobenzyl)-4-(3,4-dimethylbenzoyl)piperazine hydrochloride has also been shown to modulate the levels of various cytokines and growth factors, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

1-(3-chlorobenzyl)-4-(3,4-dimethylbenzoyl)piperazine hydrochloride has several advantages for lab experiments. It exhibits high potency and specificity, which makes it an ideal candidate for in vitro and in vivo studies. 1-(3-chlorobenzyl)-4-(3,4-dimethylbenzoyl)piperazine hydrochloride is also stable under physiological conditions, which allows for its use in animal models. However, 1-(3-chlorobenzyl)-4-(3,4-dimethylbenzoyl)piperazine hydrochloride has some limitations, including its poor solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research and development of 1-(3-chlorobenzyl)-4-(3,4-dimethylbenzoyl)piperazine hydrochloride. One potential application of 1-(3-chlorobenzyl)-4-(3,4-dimethylbenzoyl)piperazine hydrochloride is in the treatment of drug-resistant cancers. 1-(3-chlorobenzyl)-4-(3,4-dimethylbenzoyl)piperazine hydrochloride has been shown to exhibit potent anticancer activity against drug-resistant cancer cell lines, which makes it a promising candidate for the development of new anticancer drugs. Another potential application of 1-(3-chlorobenzyl)-4-(3,4-dimethylbenzoyl)piperazine hydrochloride is in the treatment of neurodegenerative diseases. 1-(3-chlorobenzyl)-4-(3,4-dimethylbenzoyl)piperazine hydrochloride has been shown to have neuroprotective effects and may be able to slow down the progression of these diseases. Finally, further studies are needed to elucidate the exact mechanism of action of 1-(3-chlorobenzyl)-4-(3,4-dimethylbenzoyl)piperazine hydrochloride and to optimize its pharmacokinetics and bioavailability for clinical use.
Conclusion
In conclusion, 1-(3-chlorobenzyl)-4-(3,4-dimethylbenzoyl)piperazine hydrochloride is a novel small molecule compound that exhibits potent anticancer and neuroprotective activities. Its unique mechanism of action and wide range of biochemical and physiological effects make it a promising candidate for the development of new therapeutic agents. Further research is needed to fully understand the potential of 1-(3-chlorobenzyl)-4-(3,4-dimethylbenzoyl)piperazine hydrochloride and to optimize its use in clinical settings.

Synthesis Methods

The synthesis of 1-(3-chlorobenzyl)-4-(3,4-dimethylbenzoyl)piperazine hydrochloride involves the reaction of 3-chlorobenzyl chloride with 3,4-dimethylbenzoyl chloride in the presence of piperazine and triethylamine. The resulting product is then purified and converted into the hydrochloride salt form. The synthesis method has been optimized to yield high purity and high yield of 1-(3-chlorobenzyl)-4-(3,4-dimethylbenzoyl)piperazine hydrochloride.

Scientific Research Applications

1-(3-chlorobenzyl)-4-(3,4-dimethylbenzoyl)piperazine hydrochloride has been extensively studied in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. Several studies have shown that 1-(3-chlorobenzyl)-4-(3,4-dimethylbenzoyl)piperazine hydrochloride exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1-(3-chlorobenzyl)-4-(3,4-dimethylbenzoyl)piperazine hydrochloride has also been shown to have neuroprotective effects and can potentially be used for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-(3,4-dimethylphenyl)methanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O.ClH/c1-15-6-7-18(12-16(15)2)20(24)23-10-8-22(9-11-23)14-17-4-3-5-19(21)13-17;/h3-7,12-13H,8-11,14H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFBAMYPMDRIDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)Cl)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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